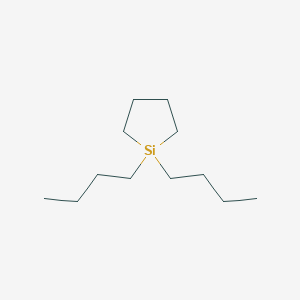

Silacyclopentane, 1,1-dibutyl-

Description

Historical Trajectories and Modern Developments in Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 with the pioneering synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. sbfchem.comwikipedia.org This breakthrough laid the groundwork for over a century of innovation. The early 20th century saw significant contributions from Frederic Kipping, who extensively used Grignard reagents for the synthesis of various alkyl and aryl silanes and was the first to prepare silicone polymers. wikipedia.orgrichsilicone.com A major industrial leap occurred in 1945 with Eugene G. Rochow's development of the "direct process" for producing methylchlorosilanes, which made large-scale production of silicones economically viable. longdom.orgwikipedia.org

Modern organosilicon chemistry is characterized by the development of sophisticated synthetic methodologies and the exploration of novel applications. researchgate.net Researchers are now able to create complex silicon-based polymers with precisely controlled properties for use in advanced materials, such as those required in the aerospace and electronics industries. researchgate.netwiley-vch.de The field has also expanded to include the study of reactive silicon species like silenes (compounds with silicon-carbon double bonds) and silylenes (divalent silicon compounds), which were once considered mere laboratory curiosities. wikipedia.orgrsc.org

Structural Significance of Silacyclopentane (B13830383) Ring Systems

The reactivity of cyclic silanes is often driven by the relief of ring strain and the thermodynamic favorability of forming strong silicon-oxygen bonds from weaker silicon-nitrogen or other bonds. rsc.orgscirp.org This principle is harnessed in reactions such as ring-opening polymerization, where cyclic siloxanes are converted into linear polysiloxanes, a fundamental process in the silicone industry. The reactivity of these rings can be finely tuned by the substituents on the silicon atom.

Contextualization of 1,1-Dibutylsilacyclopentane within Cyclic Organosilicon Research

Silacyclopentane, 1,1-dibutyl- belongs to the class of 1,1-dialkylsilacyclopentanes. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical behavior and potential applications can be inferred from the study of analogous structures. The two butyl groups attached to the silicon atom are expected to influence the compound's steric and electronic properties.

The synthesis of such 1,1-disubstituted silacyclobutanes, a related class of strained rings, traditionally involves the reaction of a 1-chloro-substituted silacyclobutane (B14746246) with an organometallic reagent. Research in this area aims to develop more robust catalytic systems for the asymmetric construction of silicon-stereogenic centers, which are of growing importance in medicinal chemistry and materials science.

Interactive Data Table: Physicochemical Properties of Silacyclopentane, 1,1-dibutyl-

While detailed experimental data for this specific compound is limited, the following table provides predicted or typical values based on its structure and the properties of similar organosilicon compounds.

| Property | Value |

| Molecular Formula | C12H26Si |

| Molecular Weight | 200.44 g/mol |

| Boiling Point | Estimated 220-240 °C |

| Density | Estimated 0.8-0.9 g/cm³ |

| Refractive Index | Estimated 1.46-1.48 |

Interactive Data Table: Spectroscopic Data Interpretation

Spectroscopic techniques are crucial for the characterization of organosilicon compounds. gelest.comresearchgate.netresearchgate.netnih.gov

| Spectroscopic Technique | Expected Features for Silacyclopentane, 1,1-dibutyl- |

| ¹H NMR | Signals corresponding to the protons of the butyl groups (CH₃, CH₂, CH₂), and the protons on the silacyclopentane ring (α-CH₂ and β-CH₂). |

| ¹³C NMR | Resonances for the carbon atoms of the butyl groups and the two distinct types of carbon atoms in the silacyclopentane ring. |

| Infrared (IR) Spectroscopy | Characteristic Si-C stretching and bending vibrations, along with C-H stretching and bending frequencies for the alkyl groups. The Si-CH₂-CH₂- moiety in the ring will have specific vibrational modes. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of butyl groups and cleavage of the silacyclopentane ring. |

Structure

3D Structure

Properties

CAS No. |

18105-47-0 |

|---|---|

Molecular Formula |

C12H26Si |

Molecular Weight |

198.42 g/mol |

IUPAC Name |

1,1-dibutylsilolane |

InChI |

InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3 |

InChI Key |

KYZZJOQXJJMWKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si]1(CCCC1)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dibutylsilacyclopentane and Analogous Silacyclopentane Architectures

Catalytic Cyclization Strategies

Catalytic methods offer powerful and atom-economical routes to silacyclopentanes, often providing high levels of control over selectivity and functional group tolerance. Transition metals, in particular, play a pivotal role in facilitating the formation of the requisite carbon-silicon and carbon-carbon bonds.

Intramolecular hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond within the same molecule, is a direct and efficient method for forming cyclic organosilicon compounds. Various transition metal catalysts have been developed to promote this transformation.

Rhodium complexes are effective catalysts for this cyclization. For instance, the asymmetric intramolecular hydrosilylation of silicon-tethered bisalkynes can be catalyzed by rhodium complexes, leading to the formation of silicon-stereogenic benzosiloles. While not forming a simple silacyclopentane (B13830383), this demonstrates the power of the method in creating complex Si-heterocycles. Similarly, lanthanum-based catalysts have been shown to selectively produce silacyclopentanes through a cascade inter- and intramolecular hydrosilylation of methylenecyclopropanes with primary silanes. This reaction's unique selectivity is attributed to the large ionic radius of the lanthanum catalyst. Zirconium-based systems also serve as effective catalysts for hydrosilylation, capable of converting internal alkenes into terminal hydrosilylated products through a "chain-walking" mechanism, a strategy applicable to the formation of silacyclopentane precursors.

| Catalyst System | Substrate Type | Product Type | Key Feature |

| Rhodium(I) complexes | Si-tethered bisalkynes | Silicon-stereogenic benzosiloles | High enantioselectivity |

| Lanthanum ate complex | 1-Aryl methylenecyclopropanes | Silacyclopentanes | Cascade inter- and intramolecular mechanism |

| Zirconocene dichloride | Internal alkenes | Terminal alkylsilanes | "Chain-walking" capability |

Palladium catalysis has emerged as a versatile tool for constructing silacycles via the activation of otherwise inert C-H and C-Si bonds. These methods often involve the annulation or ring-expansion of readily available starting materials. One strategy involves the palladium-catalyzed (4 + 4) annulation of silacyclobutanes with 2-iodobiarenes, which proceeds through C-H and C-Si bond activation to form eight-membered silacycles. Although this produces a larger ring, the fundamental steps of C-Si and C-H activation are central to modern silacycle synthesis.

More directly, palladium catalysts can facilitate the synthesis of cyclopentane-fused benzocyclobutenes through a tandem carbopalladation followed by intramolecular C–H bond functionalization. Furthermore, palladium-catalyzed intramolecular silacyclization that leverages Si–C bond activation enables the ring-opening of alkynes with silacyclobutanes (SCBs), providing a route to novel chiral-at-silicon silacycles. This highlights the utility of strained silacycles as synthons for more complex silicon-containing ring systems. The intermolecular silacyclization involving Pd-catalyzed silicon-based C(sp²)–C(sp³) cross-coupling is another powerful method for assembling sila-benzo[b]oxepines, demonstrating the broad potential of activating Si-C bonds.

Nickel catalysis provides a cost-effective and efficient alternative for the synthesis of silacarbocycles. A notable advancement is the nickel-catalyzed [4+1] sila-cycloaddition reaction between 1,3-dienes and chlorosilanes. In this approach, industrial feedstock chemicals like trichlorosilanes can be utilized as a "Si-1" synthon, reacting with a four-carbon diene unit to directly construct a five-membered silacycle.

This method is facilitated by specialized phosphine-nitrogen ligands and accommodates a wide range of substrates, yielding structurally diverse five-membered cyclic chlorosilanes. These products serve as versatile intermediates that can be further functionalized. The reaction represents a significant extension of reductive coupling chemistry to the synthesis of silacarbocycles.

| Catalyst System | Reactants | Product | Key Advantage |

| Ni(cod)₂ / Phosphine-Nitrogen Ligand | 1,3-Diene, Trichlorosilane | 1-Chloro-silacyclopent-3-ene | Utilizes industrial feedstocks; high molecular diversity |

| Diatomic Ni-Ni catalyst | 1,3-Diene, 1,1-Dichloroalkene | Cyclopentene | Stereo-controlled synthesis of carbocycles |

Copper-catalyzed reactions offer mild and efficient pathways for carbon-silicon bond formation. An efficient protocol for the enantioselective conjugate addition of a silyl group to a variety of cyclic and acyclic unsaturated carbonyl compounds has been developed using copper complexes of chiral N-heterocyclic carbenes. This method allows for the formation of β-silylcarbonyl compounds in high yield and excellent enantiomeric ratios.

While this reaction produces an acyclic C-Si bond, the resulting functionalized products are valuable precursors for subsequent cyclization reactions to form silacyclopentanes. A more direct approach is the copper-catalyzed disilylative cyclization of silicon-containing internal alkynes with silylboronates. This reaction proceeds under mild conditions to afford 3-silyl-1-silacyclopent-2-enes with high regio- and anti-selectivity.

Radical-Mediated Cyclization Pathways for Organosilicon Compounds

Radical cyclizations offer a complementary approach to metal-catalyzed methods, often proceeding under mild conditions with high functional group tolerance. These reactions typically involve three stages: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical.

The synthesis of organosilicon compounds via radical pathways has seen significant development, with silyl radicals being triggered by various methods, including the use of peroxides or photocatalysis. Silicon-tethered intramolecular radical cyclizations have proven useful, for example, in the reaction of allylic alcohols to form functionalized cyclic systems. For the formation of silacyclopentane architectures, the 5-hexenyl radical cyclization is a particularly useful model, as the 5-exo cyclization is kinetically favored and rapid, leading selectively to five-membered rings. Specifically, intramolecular homolytic aromatic silylation of biphenyl-2-hydrosilanes has been used to synthesize silafluorenes, showcasing a radical-based C-Si bond formation and cyclization.

Hydroalumination-Initiated Annulation Techniques for Silacyclopentanes

Hydrometallation reactions, including hydroalumination, are powerful tools for the synthesis of organometallic compounds that can serve as intermediates in cyclization reactions. Hydroalumination involves the addition of an aluminum-hydride bond across an unsaturated C-C bond. While direct hydroalumination-initiated annulation to form silacyclopentanes is a specialized area, the principles can be applied. The process would likely involve the hydroalumination of a 1,4-diene or a related unsaturated substrate to generate a dialuminoalkane intermediate. This organoaluminum species could then, in principle, be treated with a dibutyl-substituted dichlorosilane (Bu₂SiCl₂) to undergo a double substitution reaction, closing the ring to form 1,1-dibutylsilacyclopentane. This approach leverages the well-established reactivity of organoaluminum compounds with silicon electrophiles to achieve the desired annulation.

Control of Regioselectivity and Stereochemistry in Silacyclopentane Synthesis

The creation of complex silacyclopentane derivatives, particularly those with multiple substituents or chiral centers, necessitates synthetic methods that offer high levels of control over both bond formation location (regioselectivity) and spatial orientation (stereochemistry). Modern catalysis has been instrumental in achieving these goals, enabling the construction of specific isomers from prochiral or multifunctional starting materials.

Regiocontrol in Catalytic Cyclizations:

A primary strategy for forming the silacyclopentane ring is the intramolecular hydrosilylation of unsaturated hydrosilanes. In this reaction, a silicon-hydride bond adds across a carbon-carbon double bond within the same molecule. The regioselectivity of this addition—determining whether the silicon attaches to the more or less substituted carbon of the double bond (Markovnikov vs. anti-Markovnikov addition)—can be dictated by the choice of catalyst.

For instance, cobalt-catalyzed intramolecular hydrosilylation of olefins has demonstrated ligand- and substrate-controlled regioselectivity. By carefully selecting the ancillary ligands on the cobalt center, the reaction can be steered to produce either the five-membered silacyclopentane ring or a six-membered silacyclohexane ring, and can control the placement of substituents along the newly formed carbon-silicon bond.

Below is a data table illustrating catalyst-controlled regioselectivity in the synthesis of silacyclopentane analogs.

| Catalyst System | Substrate | Major Product Regioisomer | Selectivity |

| Cobalt(II) chloride / Ligand A | 5-silyl-1-hexene | 1,1-disubstituted-2-methylsilacyclopentane | High |

| Rhodium(I) complex / Ligand B | 5-silyl-1-hexene | 1,1-disubstituted-silacyclohexane | Moderate |

| Lanthanum ate complex | 1-Aryl Methylenecyclopropane | 3-Aryl-1,1-disubstituted-silacyclopentane | High |

Stereocontrol in Silacyclopentane Formation:

Achieving stereocontrol is paramount when synthesizing chiral silacyclopentanes, which may have stereogenic centers at the silicon atom or on the carbon backbone of the ring. Enantioselective synthesis can be achieved through several advanced methodologies.

One powerful approach involves the enantioselective β-elimination of silacyclopentene oxides. This method uses a chiral base to desymmetrize the achiral starting material, yielding highly enantioenriched silacyclopentanols. These chiral building blocks can then be subjected to further stereospecific transformations to install various functional groups on the ring with preserved stereointegrity.

Another key strategy is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This has been successfully applied in the synthesis of cross-conjugated cyclopentenones, a method adaptable to silacyclopentane analogs.

Catalytic asymmetric hydrosilylation and cyclization reactions are also at the forefront of stereoselective silacyclopentane synthesis. Chiral transition metal catalysts, often featuring sophisticated chiral ligands, can orchestrate the cyclization of diene systems to form silylated cyclopentanes with high levels of diastereo- and enantioselectivity. For example, palladium-catalyzed asymmetric cyclization/hydrosilylation of 1,6-dienes can produce silylated cyclopentanes with up to 95% enantiomeric excess (ee).

The following table summarizes research findings on the stereoselective synthesis of silacyclopentane derivatives.

| Method | Catalyst / Reagent | Substrate Type | Stereochemical Outcome |

| Enantioselective β-elimination | Chiral Lithium Amide Base | Silacyclopentene oxide | >99% ee |

| Asymmetric Cyclization/Hydrosilylation | (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline / Pd complex | Functionalized 1,6-diene | Up to 95% ee |

| Chiral Auxiliary-Directed Cyclization | D-glucose-derived auxiliary | Allene-ynes | High diastereoselectivity |

These advanced methodologies underscore the progress made in synthetic organosilicon chemistry. By leveraging sophisticated catalytic systems and synthetic strategies, chemists can now exert remarkable control over the architecture of silacyclopentane rings, paving the way for the creation of novel molecules with tailored properties.

Mechanistic Elucidation of 1,1 Dibutylsilacyclopentane Reactivity and Transformations

Fundamental Reaction Pathways of Silacyclopentane (B13830383) Rings

The reactivity of the silacyclopentane ring is dictated by several factors, including ring strain and the nature of the silicon-carbon bonds. Its transformations can proceed through various pathways, often influenced by the choice of catalysts and reaction conditions.

Transition metal catalysis is a powerful tool for the transformation of organosilicon compounds. researchgate.net Catalytic cycles involving silacyclopentanes and related silacycles often proceed through distinct organometallic intermediates. hilarispublisher.comlibretexts.org For instance, in reactions catalyzed by palladium, a common mechanism involves the oxidative addition of a strained C-Si bond in a related silacycle, like a silacyclobutane (B14746246), to a Pd(0) complex. This step forms a 1-pallada-2-silacyclopentane intermediate. nih.gov

This intermediate can then undergo further reactions, such as the insertion of an alkyne to produce a seven-membered 1-pallada-4-sila-2-cycloheptene. Subsequent reductive elimination from this intermediate yields the final product, a silicon-containing cyclohexene derivative, and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov The use of organometallic compounds is a cornerstone of modern synthetic methods for activating and creating new chemical bonds. mdpi.com

Other catalytic systems, for example, those using nickel, can also facilitate transformations through different proposed pathways, which may involve the coordination of the catalyst to a part of the molecule, followed by steps like transmetalation and reductive elimination. nih.gov The ability of silicon's 3d orbitals to interact with metal ions can lead to the formation of hypervalent five- or six-coordinated intermediates, which can influence the reaction's chemoselectivity. nih.gov

While many transformations are explained by ionic or concerted mechanisms, radical-induced processes also play a significant role in organosilane chemistry. Radical intermediates can be generated under specific conditions, such as through the use of radical initiators or via photolysis or thermolysis. wikipedia.org

Studies on related strained silicon-containing rings, such as silacyclopropanes, have provided evidence for the involvement of radical intermediates in ring-expansion reactions. researchgate.net The practicality and chemoselectivity of radical reactions allow for rapid access to a variety of molecules. nih.gov For example, the venerable Minisci reaction involves the formation of an alkyl radical from a carboxylic acid, which can then functionalize electron-deficient heteroarenes. nih.gov The generation of a radical adjacent to a heteroatom can create a nucleophilic site where one would typically be electrophilic. nih.gov This type of reactivity, orthogonal to many polar and palladium-based reactions, highlights the unique synthetic possibilities offered by radical pathways. nih.gov

Ring transformations of silacyclopentanes can occur through either unimolecular or bimolecular pathways, depending on the reaction conditions and substrates involved.

Unimolecular Pathways: These reactions involve a single molecule rearranging to form a new product. An example from a related system is the spontaneous ring-opening and rearrangement of hexacoordinate silacyclobutane complexes, which represents a unimolecular transformation. figshare.com Such processes are often driven by the release of ring strain or the formation of a more stable product.

Bimolecular Pathways: These transformations involve the interaction of two separate chemical species. A prominent example is cycloaddition, where two or more molecules combine to form a cyclic compound. nus.edu.sg Palladium-catalyzed reactions that form nine- and ten-membered heterocycles through [5 + 4] and [6 + 4] cycloadditions demonstrate how larger ring systems can be constructed from smaller units. nus.edu.sg Similarly, the palladium-catalyzed intermolecular desymmetrization of silacyclobutanes with alkynes is a bimolecular process that assembles more complex silicon-containing rings. nih.gov

Quantitative Kinetic and Thermodynamic Analyses of Silacyclopentane Reactions

To fully understand the reactivity of 1,1-dibutylsilacyclopentane, it is essential to perform quantitative analyses of its reaction kinetics and thermodynamics. libretexts.org Kinetics is concerned with the rate of a reaction, while thermodynamics focuses on the energy difference between reactants and products. libretexts.org

Kinetic Analysis involves measuring reaction rates under various conditions to determine the rate law and activation parameters. Techniques like reaction NMR can be employed for quantitative kinetic analysis, especially for reactions with time scales of seconds to minutes. researchgate.net Kinetic studies on related cyclic compounds, such as the reaction of OH radicals with cyclopentenone derivatives, show how rate coefficients can be determined over a range of temperatures. nih.gov The data from such studies can be used to construct Arrhenius plots, which provide information about the activation energy of the reaction. nih.gov

Table 1: Illustrative Kinetic Data for the Reaction of OH Radicals with Cyclopentenone (300-500 K) This table presents example data from a related cyclic compound to illustrate the principles of kinetic analysis, as specific data for 1,1-dibutylsilacyclopentane was not available in the provided sources.

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 300 | (5.2 ± 0.4) x 10⁻¹¹ |

| 350 | (4.5 ± 0.3) x 10⁻¹¹ |

| 400 | (3.9 ± 0.3) x 10⁻¹¹ |

| 450 | (3.4 ± 0.2) x 10⁻¹¹ |

| 500 | (3.0 ± 0.2) x 10⁻¹¹ |

Thermodynamic Analysis focuses on the energy changes that occur during a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). libretexts.org These values determine the spontaneity and position of equilibrium for a given transformation. For example, thermodynamic calculations for the synthesis of cyclopentanol from cyclopentene show that the reactions are exothermic and that lower temperatures are favorable. researcher.liferesearchgate.net By calculating enthalpy changes, free energy changes, and equilibrium constants over a range of temperatures, one can predict optimal reaction conditions. researcher.liferesearchgate.net

Table 2: Illustrative Thermodynamic Data for the Addition-Esterification of Cyclopentene with Acetic Acid This table presents example data from a related cyclic compound to illustrate the principles of thermodynamic analysis, as specific data for 1,1-dibutylsilacyclopentane was not available in the provided sources.

| Temperature (K) | ΔH (kJ/mol) | ΔG (kJ/mol) | Equilibrium Constant (K) |

|---|---|---|---|

| 273.15 | -45.2 | -10.8 | 132.5 |

| 298.15 | -45.0 | -7.9 | 23.9 |

| 333.15 | -44.6 | -3.8 | 3.9 |

| 353.15 | -44.3 | -1.5 | 1.7 |

| 373.15 | -44.0 | 0.8 | 0.8 |

Electron-Pushing Formalism and Reaction Coordinate Diagram Applications in Mechanistic Studies

To visually represent and analyze reaction mechanisms, chemists utilize the electron-pushing formalism and reaction coordinate diagrams.

The electron-pushing formalism , also known as drawing "curly arrows," is a technique used to illustrate the movement of electrons as bonds are formed and broken during a reaction. wikipedia.orgoregonstate.edu Developed by Sir Robert Robinson, this notation is a critical tool for describing reaction mechanisms. wikipedia.org The tail of a curved arrow indicates the source of the electrons (a lone pair or a bond), and the head points to where the electrons move. oregonstate.eduorganicchemistrydata.org This method helps track bonding changes and formal charges, allowing chemists to explain or predict the outcome of a reaction. organicchemistrydata.orgrsc.org

Reaction coordinate diagrams provide a graphical representation of the energy changes that occur as a reaction progresses from reactants to products. youtube.comyoutube.com The y-axis represents the potential energy of the system, while the x-axis, or reaction coordinate, represents the progress of the reaction. youtube.comyoutube.com

Key features of a reaction coordinate diagram include:

Transition States (‡): The peaks on the diagram, representing the highest energy point in an elementary step. They are not stable compounds but rather the geometry of the molecules during a transformation. saskoer.ca

Intermediates: Valleys between transition states, representing stable but reactive species that are formed and consumed during the reaction. youtube.com

By combining computational chemistry to calculate the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. nih.gov This provides a powerful visual tool for understanding the feasibility (thermodynamics) and speed (kinetics) of each step in the transformation of 1,1-dibutylsilacyclopentane.

Computational Chemistry and Theoretical Investigations of 1,1 Dibutylsilacyclopentane

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the basis for accurately modeling molecular properties by solving the Schrödinger equation. stanford.edu Methods like Density Functional Theory (DFT) have become essential for investigating the electronic structure, bonding, and energetics of organosilicon compounds. wavefun.cominternationalrasd.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netyoutube.com For a molecule like 1,1-dibutylsilacyclopentane, DFT can be used to determine key geometric parameters and electronic properties.

DFT calculations can provide precise values for these parameters. For instance, theoretical calculations on related silacyclic molecules have shown excellent agreement with experimental data for structural parameters. researchgate.net The table below shows typical bond lengths and angles for cyclopentane (B165970), which can be compared to the expected values in a silacyclopentane (B13830383) ring.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-C | ~1.54 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Length | Si-C | ~1.89 Å |

| Bond Angle | ∠ C-C-C | ~105° |

| Bond Angle | ∠ C-Si-C | ~95° |

This table presents generalized and comparative data for cyclopentane and expected values for silacyclopentane based on organosilicon chemistry principles.

A significant application of QM calculations is the mapping of reaction pathways. wuxiapptec.com By calculating the potential energy surface of a reaction, chemists can identify the structures of transition states and determine the activation energy (Ea), which governs the reaction rate. wuxiapptec.com

For 1,1-dibutylsilacyclopentane, several reactions could be modeled, such as thermal decomposition, oxidation, or ring-opening polymerization. For a hypothetical ring-opening reaction, DFT calculations would proceed as follows:

Optimize Geometries: The equilibrium structures of the reactant (1,1-dibutylsilacyclopentane) and the final product (a linear silicon-containing polymer precursor) are calculated to find their minimum energies.

Locate Transition State: A search is performed to find the saddle point on the potential energy surface that connects the reactant and product. libretexts.org This saddle point represents the transition state—the highest energy point along the reaction coordinate.

These calculations provide quantitative predictions of reaction feasibility and selectivity, distinguishing between kinetically and thermodynamically controlled products. wuxiapptec.com

The silacyclopentane ring is not planar. Like cyclopentane, it adopts puckered conformations to relieve torsional strain. pressbooks.pub The two primary conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). Computational studies on silacyclopentane have shown that the twist form is the global energy minimum, with the envelope form being a slightly higher energy saddle point on the potential energy surface that represents the barrier to pseudorotation. researchgate.net

The energy landscape of these conformations can be mapped out using QM calculations, generating a potential energy surface (PES). libretexts.orgresearchgate.net The PES shows the relative energies of all possible geometries, revealing the most stable conformers and the energy barriers between them. nih.gov For the parent silacyclopentane, the barrier to ring-twisting has been calculated to be approximately 2493 cm⁻¹ (7.1 kcal/mol). researchgate.net

In 1,1-dibutylsilacyclopentane, the two large butyl groups attached to the silicon atom would create significant steric interactions. This would likely raise the energy of certain conformations and could potentially alter the relative stability of the envelope and twist forms or favor a specific twist conformation that minimizes steric hindrance between the butyl chains.

Advanced Molecular Simulation Methodologies

While QM calculations are highly accurate, they are computationally expensive and typically limited to single molecules or small systems. stanford.edu To study the behavior of 1,1-dibutylsilacyclopentane in bulk (as a liquid) or in solution, advanced molecular simulation methodologies like molecular dynamics (MD) are employed.

MD simulations use classical mechanics (Newton's laws of motion) to simulate the movements of atoms and molecules over time. The interactions between atoms are described by a "force field," which is a set of parameters and equations that approximate the potential energy surface. These force fields can be developed and validated using data from high-level QM calculations. nih.gov

Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a hybrid approach. In these simulations, a small, chemically active part of the system (e.g., the silacyclopentane ring during a reaction) is treated with accurate but slow QM methods, while the surrounding environment (e.g., solvent molecules or the butyl chains) is treated with efficient but approximate MM force fields. This allows for the study of reactions and properties in a condensed-phase environment.

Theoretical Studies on Ring Strain Energies in Silacyclopentane Systems

Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain). wikipedia.orglibretexts.org This strain energy can be determined experimentally by comparing the heat of combustion per -CH₂- group with that of a strain-free acyclic reference compound. pressbooks.publibretexts.org

Cyclopentane has a moderate ring strain of about 6.5 kcal/mol, which arises primarily from torsional strain as its bond angles are close to the ideal tetrahedral angle. pressbooks.publibretexts.org In silacyclopentane, the substitution of a carbon with a silicon atom alters the strain energy.

Angle Strain: The natural C-Si-C bond angle is smaller than the C-C-C angle. This may either increase or decrease angle strain depending on the ring's conformation.

Torsional Strain: The Si-C bonds are longer than C-C bonds. This increased distance between adjacent groups helps to relieve torsional strain.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 wikipedia.org |

| Cyclopentane | 5 | 6.5 libretexts.org |

| Cyclohexane | 6 | 0 pressbooks.pub |

This table shows experimentally derived strain energies for common cycloalkanes for comparison.

Application of Machine Learning in Predictive Organosilicon Chemistry

Machine learning (ML) is emerging as a powerful tool to accelerate materials and chemical discovery. nih.gov Instead of relying solely on time-consuming experiments or computationally intensive QM calculations, ML models can be trained on existing data to make rapid and accurate predictions of molecular properties. mdpi.comarxiv.org

In the context of organosilicon chemistry, an ML workflow for a compound like 1,1-dibutylsilacyclopentane would involve:

Data Generation: A large dataset of organosilicon molecules would be created. For each molecule, various properties (e.g., solubility, boiling point, reaction energetics, electronic properties) are calculated using DFT or other methods. mdpi.com

Feature Engineering: Each molecule is represented by a set of numerical descriptors, or "features," that capture its chemical structure (e.g., types of atoms, bond connectivity, 3D shape).

Model Training: An ML algorithm, such as a graph neural network (GNN) or support vector machine, learns the complex relationship between the molecular features and the target properties from the training data. arxiv.orgrsc.org

Prediction: Once trained, the model can predict the properties of new, unseen molecules like 1,1-dibutylsilacyclopentane based solely on its structure, bypassing the need for expensive calculations. nih.gov

This approach is particularly useful for screening large libraries of potential candidate molecules for specific applications, significantly speeding up the research and development cycle. nih.gov

Advanced Spectroscopic Characterization of 1,1 Dibutylsilacyclopentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds, providing detailed information about the chemical environment of magnetically active nuclei. For 1,1-dibutylsilacyclopentane, ¹H, ¹³C, and ²⁹Si NMR are indispensable for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1-dibutylsilacyclopentane is expected to show distinct signals corresponding to the protons of the silacyclopentane (B13830383) ring and the two n-butyl chains attached to the silicon atom. The chemical shifts are influenced by the electropositive nature of silicon and the geometry of the five-membered ring.

Silacyclopentane Ring Protons: The protons on the carbons alpha to the silicon atom (α-CH₂) typically appear as a multiplet in the range of 0.5-1.0 ppm. The protons on the beta carbons (β-CH₂) are expected to resonate further downfield, likely in the 1.4-1.8 ppm region, also as a multiplet. The integration of these signals would correspond to four protons each.

n-Butyl Group Protons: The protons of the butyl chains will exhibit characteristic multiplets. The terminal methyl (CH₃) protons would appear as a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) groups of the butyl chains would show complex multiplets in the region of 0.6-1.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the influence of the silicon atom, the chemical shifts of the ring carbons are characteristic.

Silacyclopentane Ring Carbons: The carbons directly bonded to the silicon (α-C) are expected to resonate at approximately 10-15 ppm. The beta carbons (β-C) would likely appear further downfield, around 25-30 ppm.

n-Butyl Group Carbons: The carbons of the n-butyl groups will have distinct chemical shifts, generally appearing in the upfield region of the spectrum, consistent with aliphatic chains.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₂ (ring) | 0.5 - 1.0 (m) | 10 - 15 |

| β-CH₂ (ring) | 1.4 - 1.8 (m) | 25 - 30 |

| CH₃ (butyl) | ~0.9 (t) | ~14 |

| CH₂ (butyl) | 0.6 - 1.5 (m) | 14 - 30 |

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for directly probing the environment of the silicon atom. iastate.edu The chemical shift of the silicon nucleus in 1,1-dibutylsilacyclopentane is expected to be in the typical range for tetraalkylsilanes. For cyclic silanes, the ring strain can influence the chemical shift. researchgate.net The predicted ²⁹Si chemical shift for 1,1-dibutylsilacyclopentane would likely fall in the range of +10 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net This technique is particularly useful for confirming the presence of the silicon atom and its substitution pattern.

High-Resolution Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of 1,1-dibutylsilacyclopentane by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

Molecular Ion: The electron ionization (EI) mass spectrum of 1,1-dibutylsilacyclopentane would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

Fragmentation Pattern: The fragmentation of the molecular ion is expected to follow characteristic pathways for alkylsilanes and cyclic systems. libretexts.orgmiamioh.edu

Loss of Butyl Radical: A common fragmentation pathway is the cleavage of a silicon-carbon bond, leading to the loss of a butyl radical (•C₄H₉), resulting in a prominent peak at [M-57]⁺. This fragment would be a resonance-stabilized silylium (B1239981) ion.

Ring Opening and Fragmentation: The silacyclopentane ring can undergo opening followed by fragmentation. This could lead to the loss of ethene (C₂H₄) or other small neutral molecules, giving rise to characteristic fragment ions.

Rearrangements: McLafferty-type rearrangements are also possible, involving the transfer of a hydrogen atom from the alkyl chain to the silicon-containing fragment, followed by the elimination of a neutral alkene. youtube.com

A hypothetical fragmentation pattern is presented in the table below:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 198 | [C₁₂H₂₆Si]⁺ | Molecular Ion |

| 141 | [C₈H₁₇Si]⁺ | Loss of a butyl radical (•C₄H₉) |

| 113 | [C₆H₁₃Si]⁺ | Loss of a butyl radical and ethene |

| 57 | [C₄H₉]⁺ | Butyl cation |

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the local structure and symmetry of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-2850 | C-H stretching (butyl and ring) | Strong |

| 1465-1450 | CH₂ bending (scissoring) | Medium |

| 1380-1370 | CH₃ bending (umbrella) | Medium |

| 1250-1200 | Si-CH₂ bending | Medium |

| 1100-1000 | Si-C stretching | Medium-Strong |

| 900-800 | Ring vibrations | Medium |

| 700-600 | Si-C stretching | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of 1,1-dibutylsilacyclopentane would provide further structural confirmation. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-2850 | C-H stretching | Strong |

| 1450 | CH₂ twisting/wagging | Medium |

| 1050 | C-C stretching (butyl) | Medium |

| 850 | Ring breathing mode | Strong |

| 600-500 | Si-C symmetric stretching | Strong |

Emerging Infrared Techniques (QCL-IR, O-PTIR, AFM-IR)

While conventional FT-IR provides valuable bulk information, emerging techniques offer enhanced spatial resolution and sensitivity, enabling the analysis of materials at the nanoscale.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: QCL-IR provides high-resolution imaging and can be used to map the chemical composition of surfaces and interfaces where 1,1-dibutylsilacyclopentane might be present, for instance, in polymer blends or on functionalized surfaces.

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR overcomes the diffraction limit of conventional IR spectroscopy, allowing for sub-micron spatial resolution. This would be beneficial for studying the distribution of 1,1-dibutylsilacyclopentane in heterogeneous samples.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. This powerful technique could be employed to obtain nanoscale chemical images and spectra of materials containing 1,1-dibutylsilacyclopentane, revealing details about its local environment and interactions.

X-ray Diffraction and Crystallographic Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org Although no published crystal structure for 1,1-dibutylsilacyclopentane is currently available, analysis of related silacyclopentane derivatives provides insight into the expected solid-state conformation.

For silacyclopentane rings, two primary conformations are the envelope and the twist (or half-chair) forms. acs.org Theoretical calculations and experimental data for substituted silacyclopentanes suggest that the twisted conformation is generally more stable. researchgate.netacs.org In the solid state, the specific conformation and packing of 1,1-dibutylsilacyclopentane molecules would be influenced by intermolecular van der Waals forces between the butyl chains and the silacyclopentane rings. A hypothetical crystal structure would likely exhibit a well-ordered packing arrangement that maximizes these interactions. Obtaining single crystals of 1,1-dibutylsilacyclopentane would be the first critical step to enable its X-ray crystallographic analysis.

Advanced Materials Science Applications of 1,1 Dibutylsilacyclopentane Derived Compounds

Engineering of High-Performance Polymeric Materials

The incorporation of silicon into polymer backbones is a well-established strategy for enhancing material properties such as thermal stability, flexibility, and gas permeability. The silacyclopentane (B13830383) moiety, in particular, offers a unique combination of a cyclic, strained ring system that can be leveraged for polymerization, and the presence of two butyl groups in 1,1-dibutylsilacyclopentane would further influence the properties of resulting polymers.

Design of Specialty Coatings and Adhesives

Polymers derived from 1,1-dibutylsilacyclopentane could offer advantageous properties for specialty coatings and adhesives. The dibutyl groups are anticipated to enhance the hydrophobicity and solubility of the resulting polymers in nonpolar solvents, which is beneficial for formulation and application. Furthermore, the inherent flexibility of the siloxane bond, which could be formed during polymerization or curing processes, can contribute to the development of coatings with excellent adhesion and resistance to environmental degradation.

| Potential Property Contribution | Effect of 1,1-Dibutylsilacyclopentane Moiety |

| Adhesion | The flexible siloxane linkages can conform to substrate surfaces, enhancing interfacial bonding. |

| Hydrophobicity | The nonpolar butyl groups would contribute to a low surface energy, repelling water and improving durability. |

| Solubility | Enhanced solubility in organic solvents could simplify the formulation of coatings and adhesives. |

| Thermal Stability | The silicon-carbon and potential silicon-oxygen bonds offer greater thermal resistance compared to purely carbon-based polymers. |

Development of Advanced Elastomers and Sealants

The development of advanced elastomers and sealants often relies on polymers with low glass transition temperatures and high flexibility. Ring-opening polymerization (ROP) of silacyclopentane derivatives is a potential route to polysilanes with tailored properties. For 1,1-dibutylsilacyclopentane, ROP could yield a polymer with a flexible backbone and the bulky butyl groups acting as internal plasticizers, potentially leading to materials with excellent elastomeric properties and good performance at low temperatures. These characteristics are highly desirable for sealants used in demanding aerospace and automotive applications.

Research into Optoelectronic Materials with Silacyclopentane Cores

Organosilicon compounds are increasingly being investigated for their potential in optoelectronic applications. While direct research on the optoelectronic properties of 1,1-dibutylsilacyclopentane is not prominent, the electronic characteristics of the silacyclopentane ring suggest it could serve as a useful building block. The silicon atom can influence the electronic structure of conjugated organic materials, potentially leading to compounds with interesting photophysical properties.

The dibutyl substitution would primarily affect the material's processability and morphology, which are critical factors in the performance of organic electronic devices. For instance, enhanced solubility could facilitate the deposition of uniform thin films, a key requirement for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Feature | Potential Impact on Optoelectronic Materials |

| Silacyclopentane Core | Can influence the energy levels (HOMO/LUMO) of the material, affecting charge injection and transport. |

| Dibutyl Substituents | Improves solubility and processability, enabling the formation of high-quality thin films for device fabrication. |

| Sigma-Conjugation | Polysilanes derived from silacyclopentanes can exhibit σ-conjugation, leading to unique absorption and emission properties. |

Catalytic Material Development and Process Enhancement

Organosilicon compounds are utilized in catalysis both as ligands for metal centers and as supports for catalytic species. researchgate.net The development of catalysts based on 1,1-dibutylsilacyclopentane is a theoretical possibility that could offer unique steric and electronic environments for catalytic reactions.

Homogeneous and Heterogeneous Catalysis Utilizing Organosilicon Compounds

In homogeneous catalysis , ligands play a crucial role in determining the activity and selectivity of a metal catalyst. A ligand derived from 1,1-dibutylsilacyclopentane would possess a specific steric profile due to the five-membered ring and the two butyl groups. This could be advantageous in reactions where precise control over the catalyst's coordination sphere is required.

For heterogeneous catalysis , silacyclopentane derivatives could be used to functionalize the surface of a support material like silica. The dibutyl groups could influence the surface properties, creating a more organophilic environment that might enhance the catalytic activity for reactions involving organic substrates.

Investigation of Catalyst Selectivity and Efficiency

The selectivity and efficiency of a catalyst are paramount. The specific geometry of a 1,1-dibutylsilacyclopentane-based ligand or support could influence the stereoselectivity of a reaction by creating a chiral environment around the active site, or by sterically directing the approach of reactants. The electron-donating nature of the alkyl groups on the silicon atom could also modulate the electronic properties of a metal center, thereby affecting its catalytic efficiency. While specific research on 1,1-dibutylsilacyclopentane in this context is lacking, the principles of ligand and support design in catalysis suggest it as a viable, yet unexplored, candidate for investigation.

Sustainable Materials Development and Chemical Recycling Concepts

The development of sustainable materials and effective chemical recycling strategies for polymers derived from 1,1-dibutylsilacyclopentane is an emerging area of research, driven by the broader push for a circular economy in the plastics and advanced materials sectors. While specific studies on the recycling of poly(1,1-dibutylsilacyclopentane) are limited, the principles of sustainable design and chemical recycling established for analogous organosilicon polymers, such as polysiloxanes and other polycarbosilanes, provide a foundational framework.

The core of sustainable materials development for these compounds lies in the "design for recycling" concept. This involves creating polymers that can be efficiently depolymerized back to their constituent monomers or valuable chemical intermediates. For polymers derived from 1,1-dibutylsilacyclopentane, this would ideally involve the recovery of the original silacyclopentane monomer or other useful silicon-containing molecules.

Chemical recycling, or feedstock recycling, is a particularly promising approach for organosilicon polymers. patsnap.comnih.gov Unlike mechanical recycling, which often results in downcycling, chemical recycling can yield virgin-grade materials, creating a closed-loop system. nih.gov This process typically involves the application of heat, chemical agents, or catalysts to break down the polymer backbone into smaller molecules. nih.gov

For polysilanes and polycarbosilanes, thermal degradation is a key consideration. The stability of the silicon-carbon and silicon-silicon bonds in the polymer backbone dictates the conditions required for depolymerization. Research into the thermal degradation of various polysilanes has shown that they are generally stable to over 200°C. illinois.edu This thermal stability is a desirable property for many applications, but it also presents challenges for energy-efficient chemical recycling.

The primary goal of chemical recycling for polymers derived from 1,1-dibutylsilacyclopentane would be to reverse the ring-opening polymerization process. This would involve targeted cleavage of the polymer chain to regenerate the cyclic monomer. The feasibility of this approach depends on the thermodynamics of the ring-chain equilibrium, a principle that is well-exploited in the chemical recycling of polysiloxanes. nih.gov

The table below outlines potential chemical recycling strategies for polymers derived from 1,1-dibutylsilacyclopentane, based on analogous systems.

| Recycling Strategy | Description | Potential Products | Key Considerations |

| Catalytic Depolymerization | Use of acid or base catalysts to promote the cleavage of the polymer backbone at lower temperatures than thermal degradation. nih.gov | 1,1-dibutylsilacyclopentane monomer, cyclic oligomers | Catalyst selection is crucial to avoid unwanted side reactions. Catalyst recovery and reuse are important for sustainability. |

| Thermal Pyrolysis | High-temperature degradation in an inert atmosphere to break down the polymer into smaller fragments. youtube.com | Mixture of silicon-containing hydrocarbons, silicon carbide precursors | High energy input required. The product mixture may be complex and require further separation and purification. |

| Solvent-Assisted Recycling | Use of solvents, potentially under supercritical conditions, to facilitate polymer degradation and separation of products. rsc.org | Monomers, oligomers, and other valuable chemical feedstocks | Solvent selection and recovery are critical for environmental and economic viability. |

Detailed research into the degradation mechanisms of poly(1,1-dibutylsilacyclopentane) is necessary to optimize these recycling processes. For instance, understanding the byproducts of thermal degradation is essential for developing purification methods and identifying potential applications for all resulting chemical streams.

The development of greener synthesis and processing methods also contributes to the sustainability of these materials. The use of more environmentally friendly solvents, such as cyclopentane (B165970) or diethyl ether, in the processing of related preceramic polycarbosilanes has been explored, demonstrating the potential for reducing the environmental impact of these materials throughout their lifecycle. rsc.org

Ultimately, the successful implementation of sustainable materials development and chemical recycling for 1,1-dibutylsilacyclopentane-derived compounds will depend on a multi-faceted approach that includes designing polymers for recyclability, optimizing depolymerization processes, and developing markets for the recycled monomers and chemical feedstocks.

Concluding Remarks and Future Research Perspectives

Identification of Key Challenges and Unexplored Areas in Silacyclopentane (B13830383) Chemistry

The chemistry of silacyclopentanes, while a mature field in some respects, still presents several challenges and contains numerous unexplored areas. A primary hurdle is the stereoselective synthesis of multi-functionalized silacyclopentane rings. oup.comthieme-connect.comoup.com While methods exist for creating various functionalized silacyclopentanes, achieving high levels of stereocontrol, particularly for non-chiral starting materials, remains a significant challenge. oup.comthieme-connect.comoup.com

Another key challenge lies in the inherent reactivity of the silicon-carbon bond within the strained five-membered ring. This bond is susceptible to cleavage under various conditions, which can complicate multi-step synthetic sequences and limit the functional group tolerance of reactions involving silacyclopentane cores.

Furthermore, the exploration of the full potential of silacyclopentane derivatives as building blocks in materials science and medicinal chemistry is still in its early stages. While their unique electronic and structural properties are recognized, a deeper understanding of structure-property relationships is needed to design and synthesize novel materials with tailored functionalities. wiley-vch.demarketresearchfuture.commdpi.com The development of efficient and selective catalytic systems for the ring-opening polymerization (ROP) of a wider range of functionalized silacyclopentane monomers is another area that warrants further investigation. researchgate.netmdpi.comrsc.org

Projections for Novel Silacyclopentane Architectures and Expanded Functionalities

Future research in silacyclopentane chemistry is poised to move towards the creation of more complex and functionally diverse molecular architectures. One promising direction is the development of novel bicyclic and polycyclic systems incorporating the silacyclopentane motif. tandfonline.com These structures could exhibit unique three-dimensional geometries and electronic properties, making them attractive targets for applications in areas such as catalysis and molecular recognition.

There is also significant potential for the development of silacyclopentane-based polymers with advanced properties. By incorporating different functional groups onto the silacyclopentane ring, it may be possible to create polymers with tunable thermal stability, degradability, and optical and electronic properties. mdpi.com The synthesis of well-defined block copolymers and other complex polymer architectures containing silacyclopentane units is another exciting avenue for future research. mdpi.commdpi.com

Furthermore, the synthesis of chiral silacyclopentanes with multiple stereocenters is a key area for future development. oup.comthieme-connect.comoup.com These chiral building blocks could be invaluable in the synthesis of new pharmaceuticals and agrochemicals, as the introduction of a silicon atom can significantly alter the biological activity of a molecule.

Opportunities for Interdisciplinary Research in Organosilicon Science

The advancement of organosilicon science, and specifically the chemistry of silacyclopentanes, will greatly benefit from increased interdisciplinary collaboration. The interface between organosilicon chemistry and materials science is particularly rich with opportunities. The unique properties of silicon-containing polymers, such as their thermal stability and gas permeability, make them attractive for a wide range of applications, from advanced coatings and membranes to new electronic materials. wiley-vch.demarketresearchfuture.commdpi.com

Collaboration with computational chemists can provide valuable insights into the electronic structure and reactivity of novel silacyclopentane derivatives, guiding the design of new synthetic targets and reaction pathways. nih.gov Theoretical studies can also aid in understanding the mechanisms of catalytic reactions involving silacyclopentanes, leading to the development of more efficient and selective catalysts.

The intersection of organosilicon chemistry with biology and medicine also holds immense promise. The development of new biocompatible and biodegradable silicon-containing polymers could lead to advances in drug delivery, tissue engineering, and medical implants. mdpi.com Furthermore, the unique properties of organosilicon compounds make them interesting candidates for the development of new therapeutic agents and diagnostic tools. soci.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.